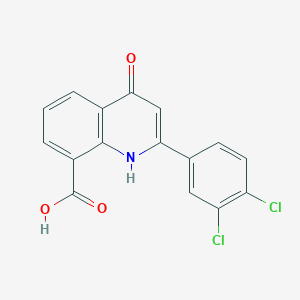
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a synthetic organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dichlorophenyl group and a carboxylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the quinoline core.
Oxidation: The quinoline core is oxidized using an oxidizing agent, such as potassium permanganate, to introduce the carbonyl group at the 4-position.
Carboxylation: Finally, the carboxylic acid moiety is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the 3,4-dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs, particularly for its potential antimicrobial and anticancer activities.
Biological Studies: It is used as a tool compound in biological studies to investigate the mechanisms of action of quinolone derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence and conductivity.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects. Additionally, the compound may interact with other cellular targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound is structurally similar but has a carboxylic acid group at the 3-position instead of the 8-position.
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: This compound has a carboxylic acid group at the 6-position.
2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-7-carboxylic acid: This compound has a carboxylic acid group at the 7-position.
Uniqueness
The unique positioning of the carboxylic acid group at the 8-position in 2-(3,4-Dichlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid contributes to its distinct chemical and biological properties. This positioning can influence the compound’s binding affinity to molecular targets and its overall biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
90034-74-5 |
|---|---|
Fórmula molecular |
C16H9Cl2NO3 |
Peso molecular |
334.1 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H9Cl2NO3/c17-11-5-4-8(6-12(11)18)13-7-14(20)9-2-1-3-10(16(21)22)15(9)19-13/h1-7H,(H,19,20)(H,21,22) |
Clave InChI |
JHKKZWBAJWGEIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)O)NC(=CC2=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



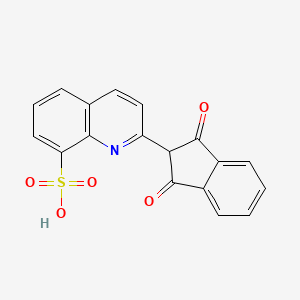

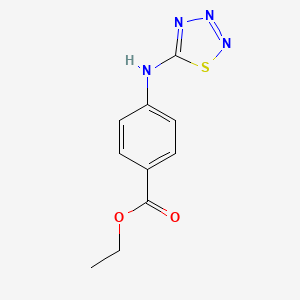

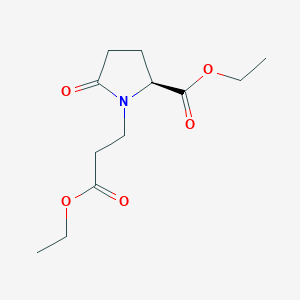
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
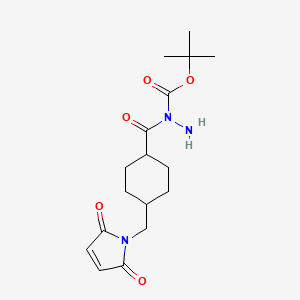
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
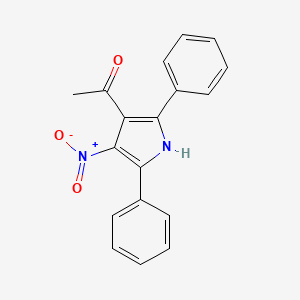
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
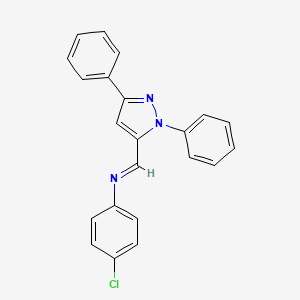
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)

